4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O2S/c1-8-12(23-20-19-8)13(21)18-10-2-4-11(5-3-10)22-14-16-6-9(15)7-17-14/h6-7,10-11H,2-5H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQRZXPEIXZOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the fluoropyrimidine group, and the coupling of these fragments with the cyclohexyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit bacterial growth effectively. The presence of the fluoropyrimidine group may enhance this activity by improving the compound's ability to penetrate bacterial cell walls.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been reported to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LO). These enzymes are critical in the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes.
Case Studies
- Inhibition of Cyclooxygenase and Lipoxygenase : A study designed to synthesize inhibitors of COX and LO demonstrated that thiadiazole derivatives could effectively reduce inflammation in animal models. The synthesized compounds showed IC50 values in the low micromolar range, indicating potent activity against these targets .
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
- Neuroprotective Effects : Emerging research highlights the neuroprotective potential of thiadiazole derivatives, including this compound. It may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share core motifs (thiazole, thiadiazole, or pyrimidine) but differ in substituents, which critically influence their physicochemical and pharmacological properties. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Findings
Substituent-Driven Bioactivity: The fluoropyrimidinyl-cyclohexyl group in the target compound enhances target selectivity compared to non-fluorinated analogs (e.g., pyridinyl derivatives in ), likely due to fluorine’s electronegativity improving binding pocket interactions . Thiadiazole vs. Thiazole: Thiadiazole derivatives generally exhibit higher metabolic stability than thiazoles, as sulfur-nitrogen bonds resist oxidative degradation .
The triazole-pyrimidine hybrid in demonstrates superior brain penetration, a property absent in the target compound due to its bulkier cyclohexyl group .
Synthetic Complexity :
- The target compound’s synthesis involves multi-step coupling (e.g., cyclohexyl ether formation, carboxamide coupling) , while simpler analogs (e.g., ) require fewer steps but yield less potent molecules .
Biological Activity
4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₄H₁₆FN₅O₂S
- Molecular Weight : 337.37 g/mol
- CAS Number : 2034502-32-2
The presence of the thiadiazole ring and fluoropyrimidine moiety suggests potential pharmacological activities, including inhibition of carbonic anhydrase (CA) and antimicrobial effects.
Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. In a study evaluating various thiadiazole compounds against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), certain derivatives showed promising results:
| Compound | Cell Line | IC50 Value (mmol/L) |
|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 |
| 4y | A549 | 0.034 ± 0.008 |
These values indicate a strong cytotoxic effect compared to standard chemotherapeutic agents like cisplatin . The mechanism of action appears to involve both direct cytotoxicity and modulation of estrogen-dependent pathways .
Antimicrobial Activity
The thiadiazole scaffold is known for its antimicrobial properties. Preliminary studies suggest that compounds containing this moiety can inhibit bacterial growth effectively. The combination of the thiadiazole ring with a fluoropyrimidine suggests potential efficacy against a range of pathogens:
| Microbial Strain | Activity |
|---|---|
| E. coli | Promising |
| S. aureus | Moderate |
| C. albicans | Notable |
Further in vitro testing is required to establish specific minimum inhibitory concentrations (MICs) for these strains.
Anti-inflammatory Activity
Thiadiazole derivatives have also been evaluated for their anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema in rats showed significant reductions in inflammation:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Thiadiazole A | 50.05 |
| Thiadiazole B | 51.06 |
These findings suggest that these compounds may inhibit inflammatory mediators through various biochemical pathways .
Case Studies
- Study on Anticancer Efficacy : A novel derivative was synthesized and tested against MCF-7 and A549 cell lines, revealing an IC50 value significantly lower than that of standard treatments.
- Antimicrobial Testing : A series of thiadiazole derivatives were screened against common bacterial strains, with several showing MIC values in the low micromolar range.
- Anti-inflammatory Assessment : In a chronic inflammation model using cotton pellet granuloma, notable reductions in granuloma weight were observed in treated groups compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
